N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide
Description
N1-[3,5-di(trifluoromethyl)benzyl]-3-chloro-2,2-dimethylpropanamide is a synthetic organic compound characterized by a benzylamine core substituted with two trifluoromethyl (–CF₃) groups at the 3- and 5-positions of the aromatic ring. Attached to the benzylamine’s nitrogen (N1) is a propanamide moiety featuring a 3-chloro substituent and two methyl groups at the 2-position, resulting in a sterically hindered 2,2-dimethylpropanamide chain (Figure 1) .
Properties
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3-chloro-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF6NO/c1-12(2,7-15)11(23)22-6-8-3-9(13(16,17)18)5-10(4-8)14(19,20)21/h3-5H,6-7H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAZCYCPGXXJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural motifs are compared below with analogous molecules from the provided evidence:
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Contains a single trifluoromethyl group at the 2-position of the benzamide ring and a 3-isopropoxyphenyl group.
- Comparison : Unlike the target compound, flutolanil lacks the 3,5-di(trifluoromethyl) substitution and instead incorporates an ether-linked isopropoxy group. The trifluoromethyl group in flutolanil enhances lipophilicity, aiding membrane penetration in fungicidal applications . The target compound’s dual –CF₃ groups may further increase stability and binding affinity.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Features a chlorophenyl group and a tetrahydrofuran-derived carboxamide.
- Comparison : The chloro substituent in cyprofuram is located on the aromatic ring, whereas the target compound’s chlorine is on the propanamide chain. This positional difference may influence reactivity: cyprofuram’s chloro group participates in ring-directed interactions, while the target’s chloro-propanamide could modulate steric effects or act as a leaving group .
1-[3,5-Bis(trifluoromethyl)benzyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Structure : Shares the 3,5-di(trifluoromethyl)benzyl group but replaces the propanamide with a pyridinecarboxamide ring.
- This difference may alter solubility or target specificity in biological systems .
Tabulated Comparison of Key Features
Implications of Substituent Variations
- Trifluoromethyl Groups : Present in both the target compound and flutolanil, these groups enhance metabolic stability and hydrophobicity, critical for pesticidal activity . The dual –CF₃ groups in the target may improve binding to hydrophobic enzyme pockets.
- Steric Effects : The 2,2-dimethylpropanamide chain introduces significant steric hindrance, which could limit conformational flexibility compared to the pyridinecarboxamide derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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